

Spectroscopic Profile of (Chloromethyl)(triphenyl)silane: A Technical Guide

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Compound of Interest

Compound Name: (Chloromethyl)(triphenyl)silane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(Chloromethyl)(triphenyl)silane**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **(Chloromethyl)(triphenyl)silane**. Mass spectrometry (MS) data is also discussed.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for **(Chloromethyl)(triphenyl)silane**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5 - 3.7	Singlet	2H	-CH ₂ Cl

| ~7.3 - 7.6 | Multiplet | 15H | Phenyl-H |

Predicted ^{13}C NMR Spectral Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(Chloromethyl)(triphenyl)silane**.

Chemical Shift (δ) ppm	Assignment
~30 - 35	-CH ₂ Cl

| ~128 - 136 | Phenyl-C |

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for **(Chloromethyl)(triphenyl)silane**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2850	Medium	Aliphatic C-H stretch
~1430, ~1100	Strong	Si-Phenyl
~1600 - 1450	Medium to Weak	C=C Aromatic ring stretch

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

In a mass spectrum of **(Chloromethyl)(triphenyl)silane**, the molecular ion peak $[\text{M}]^+$ would be expected. Due to the presence of the chlorine atom, a characteristic $[\text{M}+2]^+$ isotope peak with an intensity of about one-third of the $[\text{M}]^+$ peak would also be observed. Common fragmentation patterns for organosilanes involve the cleavage of the Si-C bonds. For **(Chloromethyl)(triphenyl)silane**, fragmentation would likely involve the loss of the chloromethyl group or phenyl groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the solid **(Chloromethyl)(triphenyl)silane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Ensure the solid is fully dissolved, using gentle vortexing if necessary.

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A larger spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a greater number of scans is required.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of **(Chloromethyl)(triphenyl)silane** in a volatile solvent like methylene chloride.
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the clean, empty sample compartment.

- Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization:

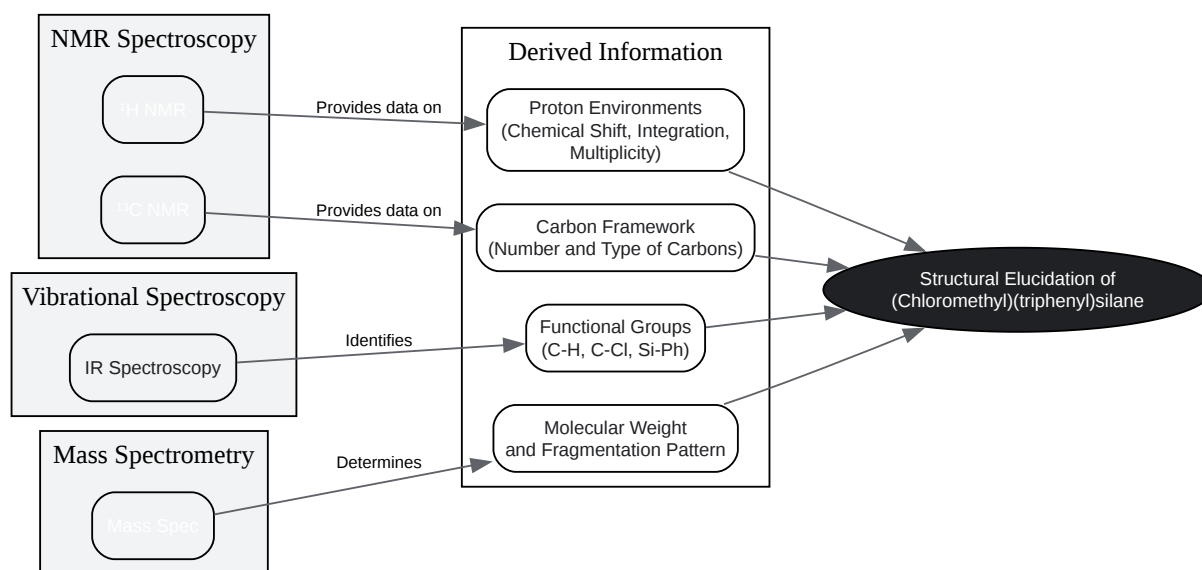
- For a solid sample like **(Chloromethyl)(triphenyl)silane**, direct insertion probe (DIP) with electron ionization (EI) is a common method.
- Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

Data Acquisition:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **(Chloromethyl)(triphenyl)silane** using the discussed spectroscopic methods.



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Spectroscopic analysis workflow for structural confirmation.

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